2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active molecules . The structure of this compound includes a bromophenyl group, which is known to enhance its biological activity, and a pyranochromene core, which is a common motif in many natural products and synthetic drugs .
Preparation Methods
The synthesis of 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common method starts with the condensation of 4-bromobenzaldehyde with 5,7-dihydroxy-4-methylcoumarin in the presence of a base, such as potassium carbonate, to form the intermediate product . This intermediate is then subjected to cyclization under acidic conditions to yield the final product . Industrial production methods often employ similar synthetic routes but on a larger scale, using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives .
Scientific Research Applications
2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. The bromophenyl group enhances its binding affinity to specific enzymes and receptors, leading to inhibition of their activity . The pyranochromene core is known to interact with DNA and proteins, causing disruption of cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione include other pyranochromene derivatives, such as 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione and 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione . These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties . The presence of the bromophenyl group in this compound makes it unique and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H17BrO4 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C21H17BrO4/c1-10-8-17-19(11(2)12(3)21(24)26-17)20-18(10)15(23)9-16(25-20)13-4-6-14(22)7-5-13/h4-8,16H,9H2,1-3H3 |
InChI Key |
VPIMUBYWAXPFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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